![molecular formula C13H13ClN4O3S B254602 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide, commonly known as AC-93253, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AC-93253 belongs to the class of sulfonamide-based drugs and has been synthesized using various methods.
Wirkmechanismus
AC-93253 acts by inhibiting the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, AC-93253 disrupts the growth and proliferation of cancer cells and reduces inflammation.
Biochemical and physiological effects:
AC-93253 has been shown to have a selective inhibitory effect on DHFR, which is essential for the growth and proliferation of cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. AC-93253 has been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
AC-93253 has several advantages for use in lab experiments, including its high potency, selectivity, and good bioavailability. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on AC-93253, including:
1. Investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases.
2. Developing more potent and selective analogs of AC-93253 with improved pharmacokinetic properties.
3. Studying the molecular mechanism of AC-93253's inhibition of DHFR and its effects on cancer cell growth and proliferation.
4. Investigating the potential use of AC-93253 in combination with other drugs for synergistic effects.
In conclusion, AC-93253 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its selective inhibition of DHFR and anti-inflammatory effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of AC-93253 involves the reaction of 2-amino-4-chloro-6-methoxypyrimidine with thioacetic acid, followed by the reaction of the resulting thioacetate with N-(3-chloro-4-methoxyphenyl)glycine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
AC-93253 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C13H13ClN4O3S |
---|---|
Molekulargewicht |
340.79 g/mol |
IUPAC-Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-21-9-3-2-7(4-8(9)14)16-12(20)6-22-13-17-10(15)5-11(19)18-13/h2-5H,6H2,1H3,(H,16,20)(H3,15,17,18,19) |
InChI-Schlüssel |
PREGRPIBEMLLCK-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N)Cl |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.